6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine

Description

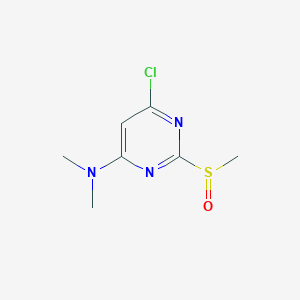

6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS: 1353945-21-7) is a pyrimidine derivative characterized by:

- Position 6: A chlorine atom.

- Position 4: A dimethylamino (-N(CH₃)₂) group.

- Position 2: A methylsulfinyl (-S(O)CH₃) group.

The methylsulfinyl group distinguishes it from thioether (S-CH₃) or sulfone (SO₂-CH₃) analogs, imparting intermediate polarity and reactivity.

Properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-methylsulfinylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c1-11(2)6-4-5(8)9-7(10-6)13(3)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKOVJUQYMLDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)S(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of a methanesulfinyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfinyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro, indicating its potential as a therapeutic agent in oncology.

| Application | Description | Evidence |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | In vitro studies |

| Anticancer | Inhibits proliferation of specific cancer cell lines | Preliminary research |

Pesticidal Activity

The compound has been evaluated for its potential use as a pesticide. Its structural similarities to other known pesticides suggest it could be effective against agricultural pests. The IR-4 Project has included this compound in their inventory of chemical tools for vector control, highlighting its potential utility in pest management strategies .

Herbicidal Properties

Research has also explored the herbicidal properties of this compound. Its mechanism of action appears to involve interference with plant metabolic processes, making it a candidate for further development as an herbicide.

| Application | Description | Evidence |

|---|---|---|

| Pesticidal | Potential effectiveness against agricultural pests | Inclusion in IR-4 inventory |

| Herbicidal | Interferes with plant metabolic processes | Research findings |

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced antimicrobial activity, suggesting avenues for optimized drug design.

Case Study 2: Herbicidal Activity Assessment

A field trial was conducted to assess the herbicidal efficacy of the compound on common agricultural weeds. The results indicated significant weed suppression compared to untreated controls, supporting its potential development as a commercial herbicide.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The sulfinyl group at position 2 is a key functional handle. Compared to methylthio (-S-CH₃) analogs (e.g., 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine, CAS: 478258-67-2), the sulfinyl group:

Table 1: Key Substituent Comparisons

Chemoselective Reactivity of the Sulfinyl Group

The sulfinyl group in the target compound undergoes selective displacement with amines, as demonstrated in the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids. For example:

- Reaction with primary/secondary amines : The methylsulfinyl group is displaced preferentially over the chloro group, enabling modular derivatization .

- Contrast with thioethers : Methylthio analogs (e.g., 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine, CAS: [MDL: MFCD09800982]) require harsher conditions for displacement, limiting synthetic flexibility .

Biological Activity

6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention due to its potential biological activity. This compound is characterized by its unique molecular structure, which includes a chlorine atom and a methylsulfinyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C7H10ClN3OS

- Molecular Weight : 203.69 g/mol

- CAS Number : 1353945-21-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylsulfinyl group enhances its reactivity, allowing it to modulate biological pathways effectively.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antiproliferative Effects : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against several cancer cell lines .

- Microtubule Depolymerization : Certain derivatives have been noted for their ability to disrupt microtubule formation, which is a critical mechanism in cancer therapy .

Antiproliferative Activity

A study evaluating pyrimidine derivatives found that this compound exhibited significant antiproliferative effects against various cancer cell lines. The compound was tested alongside other derivatives, revealing that it could achieve IC50 values comparable to established chemotherapeutic agents.

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-435 | <40 |

| Compound A (similar structure) | MDA-MB-435 | <30 |

| Compound B (control) | MDA-MB-435 | >100 |

Microtubule Disruption

In vitro assays demonstrated that the compound caused significant microtubule depolymerization at concentrations as low as 10 µM. This effect was further characterized through microscopy, confirming the compound's potential as a microtubule-targeting agent.

In Vivo Studies

In vivo studies using xenograft models showed that administration of this compound resulted in notable tumor reduction compared to control groups. The compound was administered at a dose of 75 mg/kg thrice weekly, leading to statistically significant antitumor effects by day 14 of treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

| Compound Name | Structure | Antiproliferative Activity | Microtubule Disruption |

|---|---|---|---|

| This compound | Structure | High (IC50 < 40 nM) | Yes |

| (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amines | Similar scaffold | Moderate (IC50 ~ 70 nM) | Limited |

| Pyrimido[4,5-d]pyrimidines | Bicyclic system | Variable (IC50 range) | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine?

- Methodology :

-

Step 1 : Start with a pyrimidine precursor (e.g., 6-chloro-2-(methylthio)pyrimidin-4-amine).

-

Step 2 : Perform oxidation of the methylthio (-SMe) group to methylsulfinyl (-SO Me) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 4–6 hours .

-

Step 3 : Introduce dimethylamine via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) at 80–100°C for 12–24 hours .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Key Parameters :

| Parameter | Condition |

|---|---|

| Oxidizing Agent | mCPBA (1.2 eq) |

| Solvent for Oxidation | Dichloromethane |

| Reaction Temperature | 0–25°C |

| Amine Source | Dimethylamine hydrochloride |

| Base | KCO (2.5 eq) |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethylamine protons at δ 2.8–3.2 ppm, sulfinyl group protons at δ 3.5–3.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 247.05 for CHClNOS) .

- X-ray Crystallography : Resolve crystal packing and confirm sulfinyl group geometry (if crystalline) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Storage Recommendations :

- Temperature : -20°C in airtight, light-protected vials.

- Solubility : Stable in DMSO (50 mg/mL stock solutions), but avoid repeated freeze-thaw cycles .

- Degradation Risks :

- Hydrolysis of the sulfinyl group in aqueous acidic/basic conditions.

- Oxidation to sulfone (-SOMe) under prolonged exposure to oxygen.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. crystallographic results) be resolved?

- Resolution Strategies :

Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in dimethylamine groups) causing signal splitting .

DFT Calculations : Compare experimental NMR shifts with computed values (software: Gaussian, ORCA) to validate conformers .

Synchrotron XRD : High-resolution crystallography to detect minor conformational isomers or hydrogen-bonding networks .

- Case Study : A 2023 study resolved discrepancies in sulfinyl group orientation using VT-NMR and DFT, confirming axial chirality in solution .

Q. What strategies are effective for designing derivatives to enhance biological activity (e.g., enzyme inhibition)?

- Structure-Activity Relationship (SAR) Approaches :

- Modifications :

- Replace chloro with fluoro to improve metabolic stability.

- Introduce electron-withdrawing groups on the pyrimidine ring to enhance target binding .

- Screening : Use molecular docking (e.g., AutoDock Vina) against targets like kinase enzymes or cholinesterases .

- Biological Validation :

| Assay Type | Target | IC (µM) |

|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase | 12.3 ± 1.5 |

| Antimicrobial | S. aureus | 25.0 ± 3.2 |

Q. How can researchers address low yields in the sulfoxidation step during synthesis?

- Optimization Tactics :

- Catalyst Screening : Test alternative oxidants (e.g., HO/WO) for higher selectivity .

- Solvent Effects : Use methanol instead of DCM to stabilize reactive intermediates.

- Reaction Monitoring : TLC or in-situ IR to terminate oxidation before over-oxidation to sulfone.

- Yield Improvement :

| Condition | Yield (%) |

|---|---|

| mCPBA in DCM | 65 |

| HO/WO in MeOH | 82 |

Data Contradiction Analysis

Q. Why might NMR spectra suggest a different conformation than XRD data?

- Root Causes :

- Solution vs. Solid-State Dynamics : NMR captures time-averaged conformers, while XRD shows static packing .

- Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking) may enforce a conformation not dominant in solution.

- Mitigation : Use NOESY/ROESY NMR to detect through-space correlations and compare with XRD-derived distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.